8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-

Catalog No.
S563121
CAS No.
21102-94-3
M.F
C22H31N3O3
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methox...

CAS Number

21102-94-3

Product Name

8-Azaspiro[4.5]decane-7,9-dione, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3

InChI Key

AYYCFGDXLUPJAQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O

Synonyms

8-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-8-azaspiro(4.5)decane-7,9-dione, BMY 7378, BMY-7378

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O

Application in Cardiology

BMY-7378 has been used in the field of Cardiology . It has been identified as an α1D-adrenoreceptor antagonist .

Method of Application: The compound was used in a study involving spontaneously hypertensive rats (SHR). The rats were treated with BMY-7378 and their cardiac function was monitored .

Results: The treatment with BMY-7378 resulted in decreased blood pressure and improved hemodynamic parameters and cardiac function in treated SHR compared to untreated SHR . Histology showed increased cardiomyocyte size, fibrosis, and left ventricular hypertrophy in SHR hearts .

Application in Neurology

BMY-7378 has been used in the field of Neurology . It has been identified as a blocker for the inhibition on forskolin-stimulated adenylate cyclase activity in rat hippocampus induced by the 5-HT1A agonist, 8-OHh-DPAT .

Method of Application: The compound was used in a study involving rat hippocampus. The rats were treated with BMY-7378 and their adenylate cyclase activity was monitored .

Results: The treatment with BMY-7378 resulted in blocking the inhibition on forskolin-stimulated adenylate cyclase activity in rat hippocampus .

Application in Pharmacology

BMY-7378 has been used in the field of Pharmacology . It has been identified as an effective antagonist of 5-HT1A receptors in vivo .

Method of Application: The compound was used in a study involving 5-HT1A receptors. The receptors were treated with BMY-7378 and their response was monitored .

Results: The treatment with BMY-7378 resulted in an enhancing effect on 5-HT transmission at low doses .

Application in Vascular Biology

BMY-7378 has been used in the field of Vascular Biology . It has been identified as a selective antagonist for α1D-adrenoceptor subtype .

Method of Application: The compound was used in a study involving rabbit thoracic aorta and iliac artery. The tissues were treated with BMY-7378 and their response to phenylephrine (a full agonist) and tizanidine (a partial agonist) was monitored .

Results: The treatment with BMY-7378 resulted in a better understanding of the functional role of α1D-adrenoceptor subtype in rabbit thoracic aorta and iliac artery .

Application in Hypertension Research

BMY-7378 has been used in the field of Hypertension Research . It has been identified as an α1D-adrenoreceptor antagonist .

Method of Application: The compound was used in a study involving spontaneously hypertensive rats (SHR). The rats were treated with BMY-7378 and their blood pressure was monitored .

Results: The treatment with BMY-7378 and captopril decreased blood pressure and improved hemodynamic parameters and cardiac function in treated SHR vs. untreated SHR . Histology showed increased cardiomyocyte size, fibrosis, and left ventricular hypertrophy in SHR hearts .

8-Azaspiro[4.5]decane-7,9-dione, specifically the derivative 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-, is a complex organic compound characterized by a unique spirocyclic structure. This compound belongs to a class of molecules known for their diverse biological activities, particularly in the realm of pharmacology. The spirocyclic framework contributes to its stability and interaction with biological targets, making it a subject of interest in medicinal chemistry.

  • Direct Reaction Method: This involves reacting 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for a duration of 0.5 to 2 hours, yielding the desired compound with good purity and yield .
  • Acid Anhydride Method: Another approach utilizes 3,3-tetramethyleneglutaric acid and acetic anhydride, followed by treatment with ammonium acetate. This method is noted for its efficiency and suitability for industrial applications due to the availability of raw materials and straightforward reaction conditions .

8-Azaspiro[4.5]decane-7,9-dione exhibits significant pharmacological activity, primarily interacting with α1-adrenoceptors and 5-HT1A receptors. These interactions are crucial for its anxiolytic properties, making it a candidate for treating anxiety disorders. The compound's structure allows it to act as both an antagonist and partial agonist at these receptors, contributing to its therapeutic potential .

The synthesis methods for 8-azaspiro[4.5]decane-7,9-dione include:

  • Direct Reaction: Utilizing 1,1-pentamethylene oxalic acid and urea.
  • Acid Anhydride Method: Involves the reaction of 3,3-tetramethyleneglutaric acid with acetic anhydride.

These methods have been optimized for industrial scalability due to their cost-effectiveness and simplicity .

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions such as anxiety and depression. Its unique structural features allow for modifications that can enhance potency and selectivity towards specific biological targets .

Research has shown that 8-azaspiro[4.5]decane-7,9-dione interacts effectively with neurotransmitter receptors, particularly the serotonin and adrenergic systems. Studies indicate that modifications in its substituents can significantly influence its receptor affinity and efficacy, highlighting the importance of structure-activity relationships in drug design .

Several compounds share structural similarities with 8-azaspiro[4.5]decane-7,9-dione. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
BuspironeContains a pyrimidinyl group; acts on serotonin receptorsAnxiolytic effects via 5-HT1A agonism
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dioneBromine substitution affects receptor bindingSimilar anxiolytic properties
8-(4-Piperazinyl)-8-azaspiro[4.5]decane-7,9-dionePiperazine ring enhances receptor interactionPotent anxiolytic effects

Uniqueness of 8-Azaspiro[4.5]decane-7,9-dione: The specific substitution pattern at the 8-position allows it to exhibit tailored pharmacological profiles compared to other compounds in this class.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

385.23654186 g/mol

Monoisotopic Mass

385.23654186 g/mol

Heavy Atom Count

28

UNII

08EI0K81OL

Wikipedia

BMY-7378

Dates

Modify: 2023-08-15

The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats

Jessica E Rodríguez, Alberto D Saucedo-Campos, Ana V Vega, Diana Ramírez-Hernández, Luisa Martínez-Aguilar, J Rafael Jiménez-Flores, Erik Andrade-Jorge, Samuel E Estrada-Soto, Rafael Villalobos-Molina, Rhian M Touyz, Itzell A Gallardo-Ortíz
PMID: 32195823   DOI: 10.1097/HJH.0000000000002412

Abstract

The α1D-adrenoreceptor (α1D-AR) is involved in angiotensin II-induced vascular remodeling and hypertension. Whether α1D-AR plays a role in hypertension-associated cardiac hypertrophy is unclear. Here we investigated effects of BMY 7378, a selective α1D-AR antagonist, on cardiac status in aged spontaneously hypertensive rats (SHR).
Male SHR were studied during the phase of developing hypertension (5 and 10 weeks old) and once hypertension was established (20 and 30 weeks old) to assess the evolution of cardiac hypertrophy. Age-matched WKY rats were studied as controls. Thirty-week-old SHR were treated for 4 weeks with BMY 7378 (10 mg/kg per day, o.a.), or captopril (angiotensin-converting enzyme inhibitor, 40 mg/kg per day, o.a.) (as a positive control). Blood pressure and cardiac function were measured in vivo, cardiac hypertrophy by histology, and α1D-AR protein expression by immunofluorescence.
By 30 weeks of age, SHR exhibited significant hypertension and cardiac hypertrophy. BMY 7378 and captopril decreased blood pressure and improved hemodynamic parameters and cardiac function in treated SHR vs. untreated SHR (P < 0.05). Histology showed increased cardiomyocyte size, fibrosis, and left ventricular hypertrophy in SHR hearts. BMY 7378 ameliorated fibrosis and cardiac hypertrophy, but had no effect on cardiomyocyte size in SHR. Effects of BMY 7378 were associated with increased α1D-AR protein expression in SHR.
Our data indicate that pharmacological antagonism of α1D-AR reduces blood pressure and associated cardiac hypertrophy in aged SHR. These findings suggest that the α1D-AR plays a pathophysiological role in the development of hypertension and cardiac target organ damage in SHR.


α

Hirotake Ishida, Shin-Ya Saito, Tomohisa Ishikawa
PMID: 30194940   DOI: 10.1016/j.ejphar.2018.09.004

Abstract

Cutaneous arteries show enhanced contraction in response to cooling, which is suggested to be mediated via α
-adrenoceptors. We have previously shown that α
-adrenoceptors are also involved in the enhanced contraction in cooling conditions. In the present study, we aimed to identify the α
-adrenoceptor subtype involved in the response. Phenylephrine-induced contraction was enhanced by cooling to 24 °C in isolated rat tail arteries but suppressed in iliac arteries and aorta. At 37 °C, RS100329 (3 nM), an α
-adrenoceptor antagonist, shifted the concentration-response curve of phenylephrine to the right in tail and iliac arteries, but not in aorta, while BMY7378 (10 nM), an α
-adrenoceptor antagonist, shifted them to the right in aorta and iliac arteries, but not in tail arteries. At 24 °C, RS100329 (3 nM) shifted the concentration-response curve of phenylephrine to the right and decreased the maximum contraction in tail arteries. The inhibitory effects of RS100329 (3 nM) were more pronounced at 24 °C, compared to at 37 °C, implying larger contribution of α
-adrenoceptors at 24 °C. In tail arteries, the maximum contraction of A-61603, an α
-adrenoceptor agonist, was larger at 24 °C than at 37 °C. In contrast, in iliac arteries, the maximum contraction of A-61603 was smaller and its EC
was smaller at 24 °C than at 37 °C. Under the condition where α
-adrenoceptors were blocked, phenylephrine-induced contraction of iliac arteries was rather enhanced by cooling to 24 °C. These results suggest that α
-adrenoceptors contribute to the enhanced contraction of cutaneous arteries in cooling conditions.


Chronic BMY7378 treatment alters behavioral circadian rhythms

Jhenkruthi Vijaya Shankara, Angélique Orr, Richelle Mychasiuk, Michael C Antle
PMID: 29044737   DOI: 10.1111/ejn.13744

Abstract

The mammalian circadian clock is synchronized to the day : night cycle by light. Serotonin modulates the circadian effects of light, with agonists inhibiting response to light and antagonists enhancing responses to light. A special class of serotonergic compounds, the mixed 5-HT
agonist/antagonists, potentiates light-induced phase advances by up to 400% when administered acutely. In this study, we examine the effects of one of these mixed 5-HT
agonist/antagonists, BMY7378, when administered chronically. Thirty adult male hamsters were administered either vehicle or BMY7378 via surgically implanted osmotic mini pumps over a period of 28 days. In a light : dark cycle, chronic BMY7378 advanced the phase angle of entrainment, prolonged the duration of the active phase and attenuated the amplitude of the wheel-running rhythm during the early night. In constant darkness, chronic treatment with BMY7378 significantly attenuated light-induced phase advances, but had no significant effect on light-induced phase delays. Non-photic phase shifts to daytime administration of a 5-HT
agonist were also attenuated by chronic BMY7378 treatment. qRT-PCR analysis revealed that chronic BMY7378 treatment upregulated mRNA for 5-HT
and 5-HT
receptors in the hypothalamus and downregulated mRNA for 5-HT
and monoamine oxidase-A in the brainstem. These results highlight adaptive changes of serotonin receptors in the brain to chronic treatment with BMY7378 and link such up- and downregulation to changes in important circadian parameters. Such long-term changes to the circadian system should be considered when patients are treated chronically with drugs that alter serotonergic function.


Alpha-Adrenergic Agonists Stimulate Fluid Secretion in Lacrimal Gland Ducts

Dóra Szarka, Gréta Elekes, Orsolya Berczeli, Eszter Vizvári, László Szalay, Chuanqing Ding, László Tálosi, Edit Tóth-Molnár
PMID: 33259608   DOI: 10.1167/iovs.61.14.3

Abstract

The role of adrenergic innervation in the regulation of lacrimal gland (LG) ductal fluid secretion is unknown. The Aim of the present study was to investigate the effect of adrenergic stimulation on fluid secretion in isolated LG duct segments and to study the underlying intracellular mechanisms.
Fluid secretion of isolated mouse LG ducts was measured using video-microscopy. Effect of various adrenergic agonists (norepinephrine, phenylephrine, and isoproterenol) on fluid secretion as well as inhibitory effects of specific antagonists on adrenergic agonist-stimulated secretory response were analyzed. Changes in intracellular Ca2+ level [Ca2+i] were investigated with microfluorometry.
Both norepinephrine and phenylephrine initiated a rapid and robust fluid secretory response, whereas isoproterenol did not cause any secretion. Phenylephrine-induced secretion was completely blocked by α1D-adrenergic receptor blocker BMY-7378. The endothelial nitric oxide synthase (eNOS) inhibitor L-NAME or guanylyl cyclase inhibitor ODQ reduced but not completely abolished the phenylephrine-induced fluid secretion, whereas co-administration of Ca2+-chelator BAPTA-AM resulted in a complete blockade. Phenylephrine stimulation induced a small, but statistically significant elevation in [\(Ca_i^{2 + }\)].
Our results prove the direct role of α1-adrenergic stimulation on LG ductal fluid secretion. Lack of isoproterenol-induced fluid secretory response suggests the absence of β-receptor mediated pathway in mouse LG ducts. Complete blockade of phenylephrine-induced fluid secretion by BMY-7378 and predominant inhibition of the secretory response either by L-NAME or ODQ suggest that α-adrenergic agonists use the NO/cGMP pathway through α1D receptor. Ca2+ signaling independent from NO/cGMP pathway may also play an at least partial role in α-adrenergic induced ductal fluid secretion.


α1D-Adrenoceptor blockade increases voiding efficiency by improving external urethral sphincter activity in rats with spinal cord injury

Hirokazu Ishida, Hiroki Yamauchi, Hideaki Ito, Hironobu Akino, Osamu Yokoyama
PMID: 27605559   DOI: 10.1152/ajpregu.00030.2016

Abstract

Ideal therapy for lower urinary tract dysfunction in patients with spinal cord injury (SCI) should decrease detrusor overactivity, thereby promoting urine storage at low intravesical pressure and promoting efficient voiding at low pressure by decreasing detrusor-sphincter dyssynergia. Here we investigated blockade of various α-adrenoceptors to determine the subtype that was principally responsible for improving the voiding dysfunction. The effects of the intravenous α-blocker naftopidil, the α-blocker BMY 7378, and the α-blocker silodosin were evaluated using cystometrography and external urethral sphincter-electromyography (EMG) in decerebrated, unanesthetized female Sprague-Dawley rats with chronic SCI following transection at Th8. Parameters measured included the voided volume, residual volume, voiding efficiency, and burst and silent periods on EMG. Compared with values in decerebrated non-SCI rats, EMG of decerebrated SCI rats revealed more prominent tonic activity, significantly shorter periods of bursting activity, and a reduced ratio of the silent to active period during bursting. Compared with the value before drug administration (control), the voiding efficiency was significantly increased by naftopidil (1 and 3 mg/kg) (<0.05 each), and the burst (<0.01 and <0.05, respectively) and silent periods (<0.01 each) on EMG were significantly lengthened. BMY 7378 (1 mg/kg) significantly increased voiding efficiency and lengthened the burst periods (<0.05 each). Silodosin did not affect any parameters. These results suggest that α-blockade reduces the urethral resistance associated with detrusor-sphincter dyssynergia, thus improving voiding efficiency in SCI rats.


Both α

Hadeel A Alsufyani, P Aiden McCormick, James R Docherty
PMID: 32860192   DOI: 10.1007/s43440-020-00118-x

Abstract

The spleen is a reservoir for circulating blood cells, and can contract to expel them.
We have investigated the adrenoceptors involved in isometric contractions of rat spleen produced by noradrenaline (NA) and the α
-adrenoceptor agonist phenylephrine (Phe).
Contractions to NA were antagonized by both the α
-adrenoceptor antagonist prazosin (10
M) and the α
-adrenoceptor antagonist yohimbine (10
M), and the combination produced further shifts in NA potency. Contractions to Phe were antagonized by prazosin (10
M) which caused a marked parallel shift in the concentration-response curve. High non-selective concentrations of the α
-adrenoceptor antagonist BMY7378 (10
M), the α
-adrenoceptor antagonist RS100329 ((3 × 10
M), and the putative α
-adrenoceptor antagonist cyclazosin (10
M) also produced parallel shifts in the Phe concentration-response curve. BMY7378 at the selective concentration of 3 × 10
M had no effect on responses to Phe, but RS100329 in the selective concentration of 3 × 10
M produced a marked shift in the effects of high concentrations of Phe. Hence, antagonists in concentrations that block both α
- and α
-adrenoceptors produce approximately parallel shifts in Phe potency.
Contractions of rat spleen to adrenergic agonists involve α
- and α
-adrenoceptors, with a lesser role for α
-adrenoceptors. This confirms the suggestion that smooth muscle contractions commonly involve multiple subtypes.


The effects of female sexual hormones on the expression and function of α1A- and α1D-adrenoceptor subtypes in the late-pregnant rat myometrium

Judit Bóta, Judit Hajagos-Tóth, Eszter Ducza, Reza Samavati, Anna Borsodi, Sándor Benyhe, Róbert Gáspár
PMID: 26593425   DOI: 10.1016/j.ejphar.2015.11.015

Abstract

The aim of the study was to investigate the roles of α1-adrenoceptor subtypes in the last-day pregnant rat uterus in vitro by the administration of subtype-specific antagonists (the α1A-adrenoceptor antagonist WB 4101 and the α1D-adrenoceptor antagonist BMY 7378) after 17β-estradiol or progesterone pretreatment. In isolated organ bath studies, contractions were elicited with (-)-noradrenaline (10(-8)-10(-5)M) in the presence of propranolol (10(-5)M) and yohimbine (10(-6)M) in order to avoid β-, and α2-adrenergic action. The myometrial expressions of the α1-adrenoceptor subtypes were determined by means of the real time reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting techniques. The activated G protein levels were investigated through radiolabelled GTP binding assays. Both 17β-estradiol and progesterone pretreatment changed the myometrial contracting effect of (-)-noradrenaline. In the presence of WB 4101, progesterone pretreatment decreased the (-)-noradrenaline-induced myometrial contraction. In the presence of BMY 7378, both the 17β-estradiol and the progesterone pretreatment reduced the effect of (-)-noradrenaline. The mRNA and protein expressions of the α1A-adrenoceptors were decreased after 17β-estradiol pretreatment. (-)-Noradrenaline increased the [(35)S]GTPγS binding of the α1-adrenoceptors, which was most markedly elevated by progesterone. Pertussis toxin inhibited the [(35)S]GTPγS binding-stimulating effect of (-)-noradrenaline, indicating the role of Gi proteins in the signal mechanisms. 17β-estradiol pretreatment blocks the expression of the α1A-adrenoceptors, whereas it does not influence the expression of the α1D-adrenoceptors. Progesterone pretreatment does not have any effect on the myometrial mRNA and protein expressions of the α1-adrenoceptors, but it alters the G protein coupling of these receptors, promoting a Gi-dependent pathway.


Functional and radioligand binding characterization of the α1L-adrenoceptor subtype of the human vas deferens

B J Davis, M Wiener, C R Chapple, D J Sellers, R Chess-Williams
PMID: 25790239   DOI: 10.1111/aap.12023

Abstract

Alpha1 -adrenoceptor antagonists can cause ejaculatory dysfunction as an adverse effect. Contractions of the human vas deferens are mediated via α1A -adrenoceptors, and this study investigated whether the low affinity state of this receptor (α1L -adrenoceptor) is involved in mediating contractions of this tissue. The potency of agonists and the affinity of receptor subtype selective antagonists were determined in functional experiments and in [(3) H]tamsulosin binding experiments to identify the α1 -adrenoceptor subtype population present in the human vas deferens. The α1A -adrenoceptor selective agonist A61603 was a full agonist and was 250-fold more potent than noradrenaline. Prazosin antagonized contractile responses to phenylephrine with a low affinity (pKd = 8.6). Only high concentrations of RS17053 antagonized responses to phenylephrine and yielded a relatively low affinity estimate of 7.0. BMY7378 (α1D -adrenoceptor selective) gave a low affinity estimate (pKd = 6.7), whilst tamsulosin (α1A - and α1D -adrenoceptor selective) had a high affinity (pKd = 9.9). [(3) H]Tamsulosin bound to human vas deferens membranes with a high affinity (pKd = 10.0). Prazosin, RS17053 and BMY7378 competed with [(3) H]tamsulosin with low affinities for a single population of binding sites (pKd values of 8.5, 7.2 and 6.3, respectively). These functional and radioligand binding data indicate that the human vas deferens possesses a homogeneous population of α1 -adrenoceptors which have the pharmacological properties of the putative α1L -adrenoceptor, the same functional receptor previously identified in the human prostate.


Temporal changes of light-induced proteins in the SCN following treatment with the serotonin mixed agonist/antagonist BMY7378

Victoria M Smith, Ryan T Jeffers, Claire Wu, Jhenkruthi Vijaya Shankara, Michael C Antle
PMID: 26048163   DOI: 10.1007/s00221-015-4344-3

Abstract

The 5-HT1A mixed agonist/antagonist BMY7378 has been shown to greatly potentiate photic phase advances in hamsters. The underlying mechanism and intracellular changes in the suprachiasmatic nucleus (SCN) by which this potentiation is accomplished have yet to be fully determined. Here, we examine the effect of BMY7378 on temporal activation patterns of a number of proteins and enzymes in the SCN following light exposure in the late subjective night. BMY7378 administration increased the amount of several photo-inducible proteins in the SCN at specific time points following light exposure in the late subjective night. Relative to animals given saline before a light pulse, the number of cells immunoreactive for cFos, JunB and PER1 was all significantly greater 360 min following the light pulse in BMY7378 pretreated animals, indicating an extended action of these light-induced proteins in the SCN following BMY7378 pretreatment. Aside from a modest, nonsignificant increase in P-ERK levels at 60 min, BMY7378 did not affect light-induced P-ERK levels. The levels of light-induced P-CREB were similarly unaffected by BMY7378. Also unaffected by BMY7378 treatment were cFos expression and JunB expression at 120 and 180 min following light exposure. These findings suggest that BMY7378 may potentiate photic phase shifts at least partly by prolonging the activity of some, but not all, light-induced proteins and biochemical pathways involved in coupling the light signal to the output of the circadian clock, particularly those which are active many hours after the light signal reaches the SCN.


Serotonergic enhancement of circadian responses to light: role of the raphe and intergeniculate leaflet

Victoria M Smith, Ryan T Jeffers, Michael C Antle
PMID: 26457682   DOI: 10.1111/ejn.13064

Abstract

Light serves as the primary stimulus that synchronizes the circadian clock in the suprachiasmatic nucleus (SCN) to the external day/night cycle. Appropriately timed light exposure can reset the phase of the circadian clock. Some serotonergic drugs that bind to the serotonin 1A receptor can enhance phase shifts to light. The mechanism by which this potentiation occurs is not well understood. In this study, we examined where one of these drugs, 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride (BMY7378), might be working in the hamster brain. Systemic (5 mg/kg), intra-dorsal raphe and intra-median raphe (both 15.6 nmol in 0.5 μL), but not intra-SCN (7.8 nmol or 15.6 nmol in 0.5 μL) injections of BMY7378 significantly potentiated phase shifts to light. Potentiation of photic shifts persisted when serotonergic innervation of the SCN was lesioned with infusions of the serotonin neurotoxin 5,7-dihydroxytryptamine into the SCN. Light-induced c-Fos expression in the rostral and caudal intergeniculate leaflet (IGL) was attenuated with systemic BMY7378, suggesting that the IGL may be involved in this response. Both complete IGL lesions and depletion of serotonergic innervation of the IGL prevented systemic BMY7378 from potentiating photic phase shifts. Together, these findings suggest that the mechanism by which BMY7378 enhances photic responses is by changing the activity of the raphe nuclei to influence how the IGL responds to light, which subsequently influences the SCN as one of its downstream targets. Identification of the network that underlies this potentiation could lead to the development of useful therapeutic interventions for treating sleep and circadian disorders.


Explore Compound Types